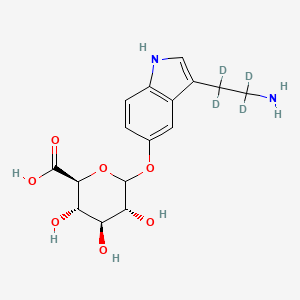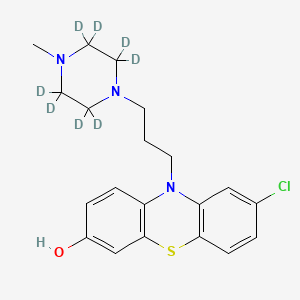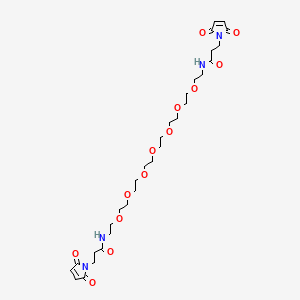
Bis-Mal-PEG7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Bis-Mal-PEG7 se sintetiza mediante una serie de reacciones químicas que implican la conjugación de grupos maleimida a una cadena de PEG. La reacción típicamente implica los siguientes pasos:
Activación del PEG: La cadena de PEG se activa reaccionando con un agente activador adecuado, como la N-hidroxisuccinimida (NHS).
Conjugación con Maleimida: El PEG activado se hace reaccionar entonces con maleimida para formar el producto final, this compound
Métodos de Producción Industrial
La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Análisis De Reacciones Químicas
Tipos de Reacciones
El Bis-Mal-PEG7 experimenta principalmente reacciones de sustitución debido a la presencia de grupos maleimida. Estas reacciones incluyen:
Adición de Michael: Los grupos maleimida pueden sufrir una adición de Michael con nucleófilos como los tioles.
Formación de Enlace Amida: El compuesto puede formar enlaces amida con aminas en condiciones adecuadas
Reactivos y Condiciones Comunes
Nucleófilos: Los tioles y las aminas son nucleófilos comúnmente utilizados.
Disolventes: Las reacciones se llevan a cabo típicamente en disolventes orgánicos como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Catalizadores: Pueden utilizarse catalizadores básicos como la trietilamina para facilitar las reacciones
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen proteínas o péptidos peguilados, que se utilizan en diversas aplicaciones biomédicas .
Aplicaciones Científicas De Investigación
El Bis-Mal-PEG7 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como enlazador en la síntesis de PROTAC, que se emplean en estudios de degradación de proteínas dirigidas.
Biología: Facilita el estudio de las interacciones proteína-proteína y los procesos celulares al permitir la degradación selectiva de las proteínas diana.
Medicina: Se utiliza en el desarrollo de fármacos para terapias dirigidas, especialmente en la investigación del cáncer.
Industria: Se emplea en la producción de compuestos peguilados para diversas aplicaciones industriales .
Mecanismo De Acción
El Bis-Mal-PEG7 funciona como un enlazador en los PROTAC, que explotan el sistema ubiquitina-proteasoma para degradar selectivamente las proteínas diana. El mecanismo implica:
Unión a la Ligasa E3: Un extremo de la molécula PROTAC se une a una ligasa de ubiquitina E3.
Unión a la Proteína Diana: El otro extremo se une a la proteína diana.
Ubiquitinación y Degradación: La proximidad inducida por el enlazador facilita la ubiquitinación de la proteína diana, lo que lleva a su degradación por el proteasoma.
Comparación Con Compuestos Similares
Compuestos Similares
Bis-Mal-PEG4: Un enlazador basado en PEG más corto con propiedades similares, pero diferente longitud de cadena.
Bis-Mal-PEG12: Un enlazador basado en PEG más largo que ofrece mayor flexibilidad y distancia entre los ligandos.
Bis-Mal-PEG24: Un enlazador basado en PEG aún más largo que se utiliza para aplicaciones específicas que requieren un alcance extendido .
Singularidad
El Bis-Mal-PEG7 ofrece un equilibrio entre flexibilidad y estabilidad, lo que lo hace adecuado para una amplia gama de aplicaciones. Su longitud de cadena intermedia proporciona un espaciamiento óptimo para la formación eficaz de PROTAC y la degradación de proteínas diana .
Propiedades
Fórmula molecular |
C30H46N4O13 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |
Clave InChI |
OPDRHCGYPGBVPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
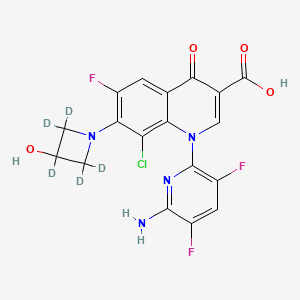
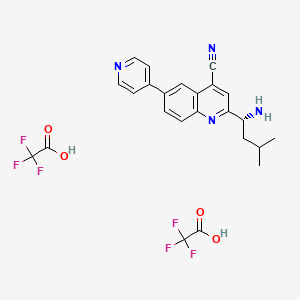

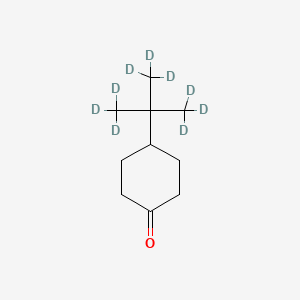
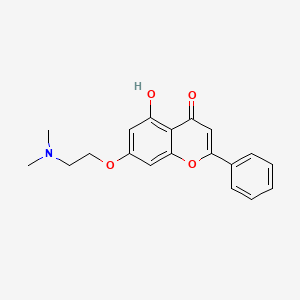
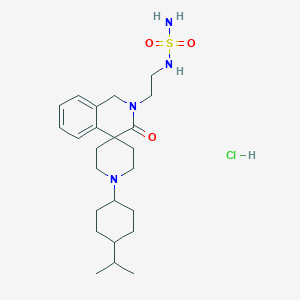
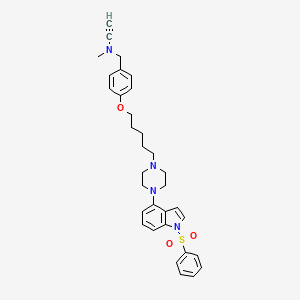

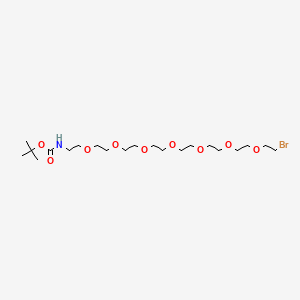

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
